![molecular formula C18H22F3NO3 B13990974 Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)
Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a formyl group, a trifluoromethyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-formyl-5-(trifluoromethyl)benzoic acid with piperidine and tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Carboxy-5-(trifluoromethyl)benzoic acid derivatives.
Reduction: 2-Hydroxymethyl-5-(trifluoromethyl)benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formyl-5-(trifluoromethyl)benzoic acid: Shares the formyl and trifluoromethyl groups but lacks the piperidine ring and ester functionality.
4-Piperidinecarboxylic acid derivatives: Similar in structure but may have different substituents on the aromatic ring.
Trifluoromethyl-substituted benzoic acids: Compounds with similar trifluoromethyl groups but different functional groups attached to the aromatic ring.
Uniqueness
1-[2-Formyl-5-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the ester group enhances its versatility in chemical synthesis and its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C18H22F3NO3 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H22F3NO3/c1-17(2,3)25-16(24)12-6-8-22(9-7-12)15-10-14(18(19,20)21)5-4-13(15)11-23/h4-5,10-12H,6-9H2,1-3H3 |
InChI-Schlüssel |
CQJKHNHKFMYULF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13990915.png)
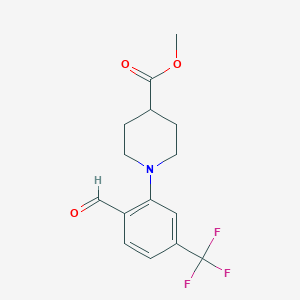
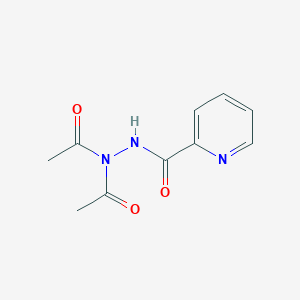

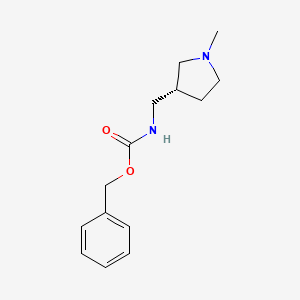

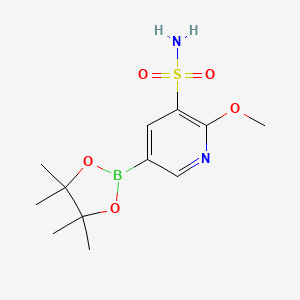

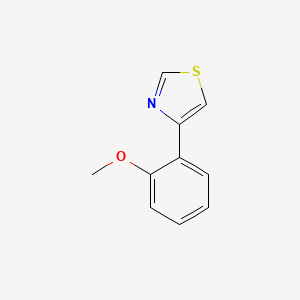
![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)

